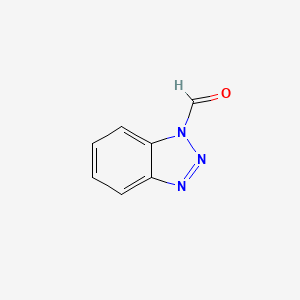

1H-Benzotriazole-1-carboxaldehyde

Description

Historical Context and Evolution of Benzotriazole (B28993) Chemistry

The story of benzotriazoles began long before the specific synthesis of 1H-Benzotriazole-1-carboxaldehyde. Benzotriazole (BTA), a compound comprising a benzene (B151609) ring fused to a triazole ring, has been a subject of study and application for decades. wikipedia.org The synthesis of the parent compound, 1H-Benzotriazole, is achieved through the reaction of o-phenylenediamine (B120857) with sodium nitrite (B80452) and acetic acid. wikipedia.orggsconlinepress.com

Benzotriazoles entered commercial production and use in the late 1950s, primarily valued for their properties as corrosion inhibitors for metals like copper and as ultraviolet (UV) stabilizers. wikipedia.orgresearchgate.net Their ability to form a protective, passive layer on copper surfaces has made them indispensable in applications ranging from antifreeze and hydraulic fluids to the conservation of bronze artifacts. wikipedia.orgresearchgate.net In the late 1960s, the broader class of azoles, to which benzotriazoles belong, gained prominence as a major group of antifungal drugs. nih.gov

The evolution of benzotriazole's role in organic chemistry took a significant turn in 1980, when it was first reported as a synthetic auxiliary. lupinepublishers.com Chemists discovered that the benzotriazole group is an excellent temporary addition to a molecule; it is stable, easy to introduce, activates the molecule for subsequent reactions, and can be readily removed once its purpose is served. nih.govdntb.gov.ua This versatility has led to its use in the synthesis of a wide array of compounds, including peptides and various heterocyclic systems. lupinepublishers.comelsevierpure.com

Significance of this compound as a Synthetic Auxiliary

Building on the versatile foundation of its parent molecule, this compound has emerged as a significant reagent in its own right. It functions as an ideal synthetic auxiliary, a stable and inexpensive compound that facilitates a variety of chemical transformations. nih.gov

The primary significance of this compound lies in its role as a formylating agent and a key component in reductive amination reactions. tandfonline.comtandfonline.com In these reactions, it serves as a carbonyl partner, reacting with primary and secondary amines to form new carbon-nitrogen bonds. This process is highly valuable for building molecular complexity and is a cornerstone for creating libraries of compounds for medicinal and agricultural research. tandfonline.comtandfonline.com A notable advantage is the ability to achieve these transformations with good to excellent yields, often without the need for protecting groups on the benzotriazole ring, which streamlines the synthetic process. tandfonline.comtandfonline.com

A typical procedure involves reacting an amine with this compound in a solvent like tetrahydrofuran (B95107) (THF), followed by treatment with an aqueous base to yield the desired product. tcichemicals.comtcichemicals.com The benzotriazole group's ability to act as a superior leaving group is central to its utility in these and other reactions, such as acylation and alkylation, where it can function as a halogen surrogate. nih.govelsevierpure.com

Scope and Objectives of the Research on this compound

Current research on this compound is focused on expanding its utility and optimizing its application in organic synthesis. A major objective has been the development of reliable and scalable synthetic procedures to produce the compound in multigram quantities, making it more accessible for broader use in both academic and industrial laboratories. tandfonline.comtandfonline.com

A key area of investigation is its application in reductive amination. Researchers aim to demonstrate its effectiveness with a diverse set of amines, highlighting its role as a versatile building block. tandfonline.com Studies also delve into the reaction mechanisms, for instance, exploring the formation of intermediate species like 1-(Benzotriazol-1-yl)-1-chloroalkanes when benzotriazole is reacted with aldehydes and thionyl chloride. psu.edu

Furthermore, the reactivity of the benzotriazole ring system itself is a subject of study. Research into the transformation of 1H-Benzotriazole by ozonolysis in aqueous solutions, which leads to the formation of different compounds like 1H-1,2,3-triazole-4,5-dicarbaldehyde, provides deeper insight into the fundamental chemistry of this heterocyclic system. acs.org These studies collectively aim to solidify the position of this compound as a robust and versatile tool in the arsenal (B13267) of synthetic organic chemists.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₇H₅N₃O | nih.govchemscene.comvwr.comchemscene.com |

| Molecular Weight | 147.13 g/mol | nih.govchemscene.comchemscene.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 94.0 to 98.0 °C | tcichemicals.comvwr.comtcichemicals.com |

| IUPAC Name | benzotriazole-1-carbaldehyde | nih.gov |

| Synonyms | 1-Formyl-1H-benzotriazole | tcichemicals.comchemscene.comchemscene.comtcichemicals.com |

| CAS Number | 72773-04-7 | tcichemicals.comnih.govchemscene.comsigmaaldrich.com |

Table 2: Typical Reaction of this compound

| Reactants | Reagents/Solvents | Conditions | Outcome | References |

|---|

Structure

3D Structure

Properties

IUPAC Name |

benzotriazole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEIDGKSJOJJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341906 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72773-04-7 | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Benzotriazole 1 Carboxaldehyde

Conventional Synthetic Routes to 1H-Benzotriazole-1-carboxaldehyde

Conventional methods for synthesizing this compound have been established, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

An alternative multi-step synthesis utilizes acetic formic anhydride (B1165640) as the formylating agent. This method avoids the problematic urea (B33335) byproduct of DCC-mediated couplings. The synthesis begins with the preparation of acetic formic anhydride from acetic anhydride and formic acid. Subsequently, the crude anhydride mixture is reacted with benzotriazole (B28993) in a suitable solvent like anhydrous tetrahydrofuran (B95107) at low temperatures to yield this compound.

A different multi-step approach involves the initial synthesis of a precursor which is then converted to the aldehyde. For instance, the synthesis of the related 1-methyl-1H-benzotriazole-7-carboxaldehyde starts from 1-methyl-1H-benzotriazole-7-methanol, which is then oxidized using potassium permanganate (B83412) to afford the corresponding aldehyde. gsconlinepress.com This highlights a general strategy where a pre-functionalized benzotriazole is transformed in a final step.

Table 1: Comparison of Multi-step Synthetic Approaches

| Starting Materials | Reagents | Key Features |

| Benzotriazole, Formic Acid | Dicyclohexylcarbodiimide (DCC) | Formation of dicyclohexylurea byproduct complicates purification. |

| Benzotriazole, Acetic Anhydride, Formic Acid | - | Avoids urea byproduct, potentially leading to easier workup. |

| 1-Methyl-1H-benzotriazole-7-methanol | Potassium Permanganate | Oxidation of a pre-synthesized alcohol precursor. gsconlinepress.com |

One-pot syntheses offer an advantage by reducing the number of separate reaction and purification steps, thereby saving time and resources. For the synthesis of N-acyl-1H-1,2,3-benzotriazoles, a facile one-pot procedure has been developed involving the reaction of benzotriazole and thionyl chloride with olefinic fatty acids under mild conditions. semanticscholar.org While this specific example does not produce this compound, it suggests a potential one-pot strategy where formic acid could be used in place of a fatty acid. This would theoretically involve the in-situ formation of a reactive formylating agent from formic acid and thionyl chloride, which then reacts with benzotriazole.

Another example of a one-pot reaction in benzotriazole chemistry involves the reaction between 1-hydroxymethylbenzotriazole, a phenylethylamine, and aluminum chloride to yield N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. rjptonline.org This demonstrates the feasibility of multi-component reactions starting from benzotriazole derivatives in a single pot.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" approaches aim to minimize waste, reduce energy consumption, and use less hazardous substances.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various benzotriazole derivatives, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. nih.gov For instance, the N-alkylation of benzotriazole with alkyl halides in the presence of a base can be achieved in minutes under microwave irradiation, whereas conventional heating may require several hours. The synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives has also been efficiently carried out using microwave conditions. nih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the searched literature, the successful application of this technology to a wide range of benzotriazole derivatizations strongly suggests its potential for the N-formylation of benzotriazole.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| N-alkylation | 3-6 hours | 3-6.5 minutes | Yes | |

| Schiff base formation | Not specified | Shorter reaction times | Yes | nih.gov |

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can lead to cleaner processes, easier product isolation, and reduced environmental pollution. An efficient and simple solvent-free method for the highly regioselective N-alkylation of benzotriazole has been described using silica (B1680970) gel, potassium carbonate, and a phase-transfer catalyst under thermal or microwave conditions. gsconlinepress.com This approach provides 1-alkyl benzotriazoles in moderate to high yields with short reaction times. gsconlinepress.com The successful implementation of solvent-free conditions for N-alkylation suggests that a similar strategy could be developed for the N-formylation of benzotriazole to produce this compound, potentially by reacting benzotriazole with a suitable formylating agent in the absence of a solvent.

The use of catalysts can significantly enhance the efficiency and selectivity of chemical transformations. Several catalytic systems have been reported for the N-formylation of N-heterocycles, which could potentially be applied to the synthesis of this compound.

Copper-Catalyzed Formylation: In situ-generated Copper(I) catalytic systems have been developed for the oxidative N-formylation of N-heterocycles using methanol (B129727) as the formyl source. nih.gov This approach represents a sustainable and direct coupling method.

Iridium-Catalyzed Formylation: Iridium complexes have been employed as catalysts for the selective reductive N-formylation of N-heteroarenes using formic acid as both the hydrogen source and the formylating reagent.

N-Heterocyclic Carbene (NHC) Catalyzed Formylation: Metal-free N-heterocyclic carbenes have been utilized as catalysts for the N-formylation of amines using carbon dioxide as a C1 source and a hydrosilane as a reductant. This method offers an environmentally benign pathway to formamides.

While specific examples of these catalytic systems being used for the synthesis of this compound are not prominent in the reviewed literature, they represent promising avenues for future research into efficient and green synthetic routes to this important compound.

Preparation of Key Precursors and Intermediates for this compound

The primary precursors for the synthesis of this compound are benzotriazole itself and its substituted derivatives, along with various reagents capable of introducing a formyl group.

The benzotriazole core is a versatile scaffold that can be synthesized and modified through several routes. The synthesis of substituted benzotriazoles is crucial as these can be subsequently formylated to produce a range of substituted this compound derivatives.

Modern synthetic strategies allow for the introduction of substituents onto the benzene (B151609) ring (C-substitution) or the triazole nitrogen (N-substitution).

C-Substituted Benzotriazoles: These derivatives are often prepared from appropriately substituted o-phenylenediamines or through direct modification of the benzotriazole ring. One reported method involves the diazotization of unsubstituted benzotriazole to yield C-substituted compounds. researchgate.net Other advanced methods include:

[3+2] Cycloaddition: The reaction of azides with benzynes provides a rapid and mild pathway to various substituted and functionalized benzotriazoles. organic-chemistry.org

Palladium-Catalyzed Reactions: A 1,7-palladium migration-cyclization-dealkylation sequence has been developed for the regioselective synthesis of benzotriazoles in excellent yields. organic-chemistry.org Furthermore, intramolecular C-H activation of aryl triazene (B1217601) compounds using a palladium acetate (B1210297) catalyst can yield 1-aryl-1H-benzotriazoles. organic-chemistry.org

Copper-Promoted Reactions: A one-pot Sandmeyer-type reaction promoted by copper can be used for the synthesis of N-aryltriazoles. organic-chemistry.org

The table below summarizes various methods for synthesizing substituted benzotriazoles.

| Method | Reactants | Catalyst/Reagent | Product Type | Key Features |

| [3+2] Cycloaddition | Azides, Benzynes | - | Substituted Benzotriazoles | Mild conditions, rapid, versatile. organic-chemistry.org |

| Pd-Catalyzed C-H Activation | Aryl triazenes | Pd(OAc)₂ | 1-Aryl-1H-benzotriazoles | Intramolecular amination at moderate temperature. organic-chemistry.org |

| Cyclocondensation | 2-(Arylamino)aryliminophosphoranes | - | 1-Aryl-1,2,3-benzotriazoles | Mild conditions, halogen-free route. organic-chemistry.org |

| Diazotization | Benzotriazole | - | C-Substituted Benzotriazoles | Direct substitution on the benzotriazole core. researchgate.net |

N-Substituted Benzotriazoles: The substitution at the N1 position of the triazole ring is common. N-acylbenzotriazoles, for instance, are readily prepared from the reaction of benzotriazole with carboxylic acids using coupling agents. organic-chemistry.org A combination of 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) (PPh₃) facilitates this conversion under mild, base-free conditions. organic-chemistry.org Another method employs trichloroisocyanuric acid and PPh₃. organic-chemistry.org

Formylation is the chemical process of adding a formyl group (–CHO). wikipedia.org The selection of the formylating agent is critical for the efficient synthesis of this compound. While classic formylating agents like formic halides and anhydrides are known, they often suffer from instability. acs.org More stable and specialized agents have been developed.

Acetic Formic Anhydride: A highly effective method for the formylation of benzotriazole involves the in situ generation of acetic formic anhydride. acs.orgacs.org This mixed anhydride is prepared by reacting acetic anhydride with formic acid. acs.orgorgsyn.org The benzotriazole is then treated with this freshly prepared anhydride. acs.org This approach is advantageous as it avoids the use of coupling agents and the purification is simplified because the byproducts are volatile. acs.orgorgsyn.org By controlling the reaction temperature, high selectivity for the N-formylated product over the N-acetylated byproduct can be achieved. acs.org Lowering the reaction temperature to -10 °C significantly increases the yield and selectivity for this compound. acs.org

2-Benzotriazolyl-1,3-dioxolane: A novel and stable formyl cation equivalent has been developed for masked formylation. organic-chemistry.org This reagent is synthesized from the reaction of 2-ethoxydioxolane with benzotriazole, achieving a 75% yield. organic-chemistry.org It serves as a versatile electrophilic formylating agent that reacts efficiently under mild conditions, particularly with organozinc reagents, to introduce a masked aldehyde group. organic-chemistry.org

N-Formylbenzotriazole Itself as a Formylating Agent: It is important to note that the target compound, this compound (also known as N-formylbenzotriazole), is itself a stable, solid, and widely used reagent for the N- and O-formylation of other compounds, such as amines and alcohols. enamine.net Its stability and ease of use make it a convenient alternative to other more reactive or unstable formylating agents. orgsyn.orgenamine.net

The table below details key formylating agents used in the context of benzotriazole chemistry.

| Formylating Agent | Precursors | Generation/Reaction Conditions | Application | Key Features |

| Acetic Formic Anhydride | Acetic anhydride, Formic acid | Heating precursors (e.g., 43-55°C), then reaction with benzotriazole at low temp (e.g., -10°C). acs.orgorgsyn.org | Synthesis of this compound. acs.org | Fast, efficient, green synthesis; avoids coupling agents; simple purification. acs.orgacs.orgorgsyn.org |

| 2-Benzotriazolyl-1,3-dioxolane | 2-Ethoxydioxolane, Benzotriazole | Reaction of precursors. organic-chemistry.org | Masked formylation of various substrates. organic-chemistry.org | Stable formyl cation equivalent; mild, efficient procedure. organic-chemistry.org |

| N,N'-Dicyclohexylcarbodiimide (DCC) / Formic Acid | DCC, Formic Acid | Coupling reaction with benzotriazole in a solvent like dichloromethane. acs.org | Synthesis of this compound. acs.org | An older method; purification can be challenging due to urea byproduct. acs.org |

Reactivity and Reaction Mechanisms of 1h Benzotriazole 1 Carboxaldehyde

Role of the Formyl Group in Chemical Transformations

The formyl group (-CHO) attached to the N1 position of the benzotriazole (B28993) ring is the primary center of electrophilicity in the molecule. The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org This electrophilic nature is the basis for its most common transformations. Unlike ketones, which have two alkyl or aryl groups, the single substituent on the formyl carbon in 1H-benzotriazole-1-carboxaldehyde means there is less steric hindrance, facilitating nucleophilic attack. libretexts.org The benzotriazole group, being a good leaving group in certain contexts, further enhances the reactivity of the formyl carbon, making the compound an effective formylating agent.

Nucleophilic Addition Reactions Involving this compound

Nucleophilic addition is a characteristic reaction of aldehydes, and this compound is no exception. libretexts.org The reaction mechanism typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield the final product. libretexts.org

A common application is the formylation of amines. For instance, primary amines react with this compound in a nucleophilic addition-elimination sequence to yield formamides. tcichemicals.com The reaction of benzotriazole with aldehydes can also lead to the formation of 1-(α-hydroxyalkyl)benzotriazoles. psu.edu

Table 1: Example of Nucleophilic Addition with an Amine

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| Amine | This compound | THF | Formylated Amine |

A typical procedure involves stirring the amine and this compound in Tetrahydrofuran (B95107) (THF) at room temperature. tcichemicals.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile. scribd.com The benzene (B151609) ring of the benzotriazole moiety can undergo EAS, but its reactivity is significantly influenced by the attached triazole ring system. The triazole group, particularly when N-substituted, generally acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. lkouniv.ac.in

Deactivating groups typically direct incoming electrophiles to the meta position. lkouniv.ac.in However, the substitution pattern in benzotriazole is more complex. The positive charge in the arenium ion intermediate, formed during the attack of an electrophile, is delocalized. uci.edu For benzotriazole, theoretical studies on related radical reactions show that electrophilic attack by hydroxyl radicals preferentially occurs at the 4- and 7-positions of the benzene ring. nih.gov This suggests that despite the deactivating nature of the triazole part, substitution may not strictly follow the typical meta-directing pattern.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent Type | Reactivity Effect on Ring | Typical Directing Positions |

|---|---|---|

| Electron-donating | Activating | Ortho, Para |

| Electron-withdrawing (general) | Deactivating | Meta |

| Halogens | Deactivating | Ortho, Para |

General principles of electrophilic aromatic substitution on a benzene ring. lkouniv.ac.inuci.edu

Radical Reactions and Their Mechanisms

Research into the radical reactions of this compound specifically is limited, but studies on the parent compound, 1H-benzotriazole, provide significant insight. Advanced oxidation processes using hydroxyl radicals (•OH) have been shown to effectively degrade benzotriazoles. nih.gov The reaction is initiated by the addition of the hydroxyl radical to the molecule. nih.gov

For 1H-benzotriazole, the reaction with •OH is extremely fast, with rate constants around 8.26 × 10⁹ M⁻¹ s⁻¹ at room temperature. nih.gov The primary reaction pathways involve the addition of the radical to the benzene part of the molecule, leading to hydroxylated intermediates such as 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.gov These can be further oxidized to dihydroxy and dione (B5365651) species, and eventually lead to the opening of the benzene ring to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid. nih.govacs.org Another radical-induced transformation can occur through ozonolysis, where ozone reacts with the benzo-moiety, leading to ring cleavage. acs.org

Rearrangement Reactions and Isomerization Processes

This compound and related structures can participate in rearrangement reactions. A notable example is the Cornforth rearrangement, which has been observed in the reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines. mdpi.com This reaction involves a ring-degenerate rearrangement where the triazole ring effectively inverts. mdpi.com

Another potential transformation is isomerization between the 1H and 2H tautomers of the benzotriazole ring system. While the 1H-substituted isomer is generally dominant in solution, the 2H-tautomer can exist, though the energy difference between them is small. researchgate.net Photochemical reactions can also induce rearrangements. Flash photolysis of 1H-benzotriazole can cause N-N bond fission, leading to a transient open-ring diazo-imine species which then rapidly recyclizes. researchgate.net

Mechanistic Investigations through Spectroscopic and Computational Studies

The mechanisms of reactions involving benzotriazole derivatives are often elucidated through a combination of spectroscopic analysis and computational modeling. sci-hub.se Computational studies, such as those using Density Functional Theory (DFT), are employed to calculate the energy profiles of reaction pathways and analyze the stability of transition states and intermediates. researchgate.netsci-hub.se For example, DFT calculations have been used to investigate the synthesis of 1H-benzotriazole-1-carboximidamides, providing support for the proposed reaction mechanism. sci-hub.se Spectroscopic methods like NMR and mass spectrometry are crucial for identifying reaction products and intermediates, thereby confirming proposed mechanisms. psu.edusci-hub.se

Table 3: Computational and Spectroscopic Methods in Mechanistic Studies

| Technique | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state geometries, and thermodynamic parameters. | researchgate.netsci-hub.se |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of reactants, products, and stable intermediates. | psu.edusci-hub.se |

| Mass Spectrometry (MS) | Identification of reaction products and transient species based on mass-to-charge ratio. | acs.orguni.lu |

Real-time monitoring of chemical reactions provides invaluable kinetic data and insight into transient species that are crucial for understanding reaction mechanisms. The reaction of 1H-benzotriazole with ozone in an aqueous solution has been studied in real-time using quadrupole time-of-flight mass spectrometry (Q-TOF MS). acs.org This technique allowed for the immediate observation of the consumption of the benzotriazole reactant and the formation of various transformation products as the reaction proceeded. acs.org Similarly, in operando flow NMR and FTIR spectroscopy have been developed to monitor reaction progress, allowing for the quantitative analysis of species and the detection of low-intensity signals from reaction intermediates. magritek.com These methods enable the accurate determination of reaction kinetics, including the rate-determining step, which might otherwise be elusive. magritek.com

Identification of Transient Species and Intermediates

The elucidation of reaction mechanisms involving this compound hinges on the identification of transient species and intermediates. These short-lived molecules provide critical insights into the reaction pathways. Various analytical techniques are employed to detect and characterize these species.

In the ozonolysis of 1H-Benzotriazole in aqueous solutions, transformation products were identified as transient, with lifetimes of less than a minute. acs.org By adjusting reaction conditions to either favor or scavenge hydroxyl radicals, researchers could distinguish between products resulting from direct ozone reactions and those from radical-mediated pathways. acs.org One of the identified transient products from the direct reaction of ozone with 1H-benzotriazole was 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org

During the biotransformation of 1H-benzotriazole in activated sludge, transient and persistent transformation products were identified using liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govresearchgate.net Key intermediates in the degradation of 1H-benzotriazole were identified as 4- and 5-hydroxy-1H-benzotriazole. nih.govresearchgate.net The presence of a variety of other tentatively identified products suggests a broad range of possible reaction pathways, including oxidation, alkylation, and hydroxylation. nih.govresearchgate.net

Flash photolysis studies of 1H-benzotriazole have revealed that N-N bond fission occurs rapidly upon excitation, leading to the formation of 6-diazo-2,4-cyclohexadien-1-imine as a transient intermediate. researchgate.net This species is a moderately strong base and can be protonated in aqueous solutions to form the 2-aminophenyl diazonium ion. researchgate.net

In reactions where this compound acts as a formylating agent, the initial step often involves the nucleophilic attack on the carbonyl group, forming a tetrahedral intermediate. The benzotriazole moiety is an excellent leaving group, facilitating the subsequent steps of the reaction.

Table 1: Identified Intermediates in Reactions of 1H-Benzotriazole and its Derivatives

| Precursor | Reaction Condition | Identified Intermediates/Transient Species | Analytical Technique |

| 1H-Benzotriazole | Ozonolysis in aqueous solution | 1H-1,2,3-triazole-4,5-dicarbaldehyde, other transient species | Mass Spectrometry acs.org |

| 1H-Benzotriazole | Aerobic biotransformation | 4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole | LC-HR-MS/MS nih.govresearchgate.net |

| 1H-Benzotriazole | Flash photolysis (248 nm) | 6-diazo-2,4-cyclohexadien-1-imine, 2-aminophenyl diazonium ion | Flash Photolysis, Spectroscopy researchgate.net |

| 1-Aminobenzotriazole | Oxidation with lead tetra-acetate | Benzyne | Trapping experiments rsc.org |

Elucidation of Energy Profiles and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the energy profiles and transition states of reactions involving benzotriazole derivatives. sci-hub.sebohrium.comnih.gov These studies provide a deeper understanding of the reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

For instance, computational studies have been conducted on the synthesis of 1H-benzotriazole-1-carboximidamides, where energy profiles and transition states were elucidated to support experimental findings. sci-hub.sebohrium.com These calculations help in understanding the reaction kinetics and determining the most favorable reaction pathways.

In a study on the Rh(I)-catalyzed coupling of benzotriazoles and allenes, DFT calculations were used to investigate the isomerization of coordinated benzotriazole and the cleavage of its N-H bond. acs.org The calculations revealed that the energy of the transition state for isomerization can be significantly lowered by the presence of counterions. acs.org

DFT has also been employed to study the esterolytic activity of hydroxybenzotriazoles, where the calculations helped to rationalize the nucleophilic character of the deprotonated anionic forms, which are the reactive species. nih.gov The free energy of protonation and pKa values were calculated to understand the reactivity of different derivatives. nih.gov

Table 2: Representative Calculated Energy Parameters for Benzotriazole Reactions

| Reaction/Process | Computational Method | Calculated Parameter | Significance |

| Synthesis of 1H-benzotriazole-1-carboximidamides | DFT | Energy profile, Transition states | Supported experimental observations and reaction mechanism. sci-hub.sebohrium.com |

| Rh(I)-catalyzed coupling of benzotriazoles | DFT | Transition state energy (ΔG‡) for isomerization | Showed the influence of counterions on reaction energetics. acs.org |

| Ester hydrolysis by hydroxybenzotriazoles | Ab initio/DFT | Free energy of protonation, pKa | Rationalized the nucleophilic reactivity of different derivatives. nih.gov |

| Photocyclization of 6-diazo-2,4-cyclohexadien-1-imine | DFT | Activation free energy (ΔG‡), Reaction free energy (ΔG°) | Provided insight into the stability and reactivity of the transient intermediate. researchgate.net |

Isotopic Labeling Studies for Mechanism Confirmation

Isotopic labeling is a crucial experimental technique for verifying reaction mechanisms by tracing the fate of specific atoms. In the context of 1H-benzotriazole and its derivatives, stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) are utilized.

Compound-specific isotope analysis (CSIA) has been instrumental in characterizing the reaction mechanisms of 1H-benzotriazole's aqueous phototransformation. nih.gov Studies have shown that direct and indirect photolysis (induced by OH radicals) proceed through different pathways, which is reflected in the distinct carbon, hydrogen, and nitrogen isotope enrichment factors. nih.gov For example, direct photolysis showed significant nitrogen and carbon isotope fractionation, suggesting an initial N-N bond cleavage followed by nitrogen elimination. nih.gov

In the context of biotransformation, CSIA combined with product analysis has suggested that aromatic monohydroxylation is the primary initial step in the biodegradation of 1H-benzotriazole. nih.govresearchgate.net

Furthermore, deuterated 1H-benzotriazole (1H-benzotriazole-d₄) has been used to help elucidate reaction mechanisms by observing the mass shifts in the reaction products compared to the non-labeled compound. acs.org This technique confirms that the labeled molecule follows the same reaction pathway. acs.org

Table 3: Isotopic Labeling Studies for Mechanistic Elucidation of Benzotriazole Reactions

| Labeled Compound | Reaction | Key Finding | Analytical Method |

| ¹³C, ¹⁵N, ²H-1H-Benzotriazole | Aqueous Phototransformation | Different isotope fractionation for direct vs. indirect photolysis, indicating distinct mechanisms. nih.gov | Compound-Specific Isotope Analysis (CSIA) nih.gov |

| ¹³C, ¹⁵N-1H-Benzotriazole | Aerobic Biotransformation | Significant C and N isotope fractionation, suggesting aromatic monohydroxylation as the initial step. nih.govresearchgate.net | CSIA, LC-HR-MS/MS nih.govresearchgate.net |

| 1H-Benzotriazole-d₄ | Ozonolysis | Shift in m/z of products confirmed the reaction mechanism. acs.org | Mass Spectrometry acs.org |

This compound as a Formylating Agent

As a formylating agent, this compound offers a mild and often highly selective method for the introduction of a formyl group (-CHO) onto various nucleophiles. This is a crucial transformation in organic chemistry, as formamides and aldehydes are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.org The benzotriazole anion is a very good leaving group, facilitating the reaction under gentle conditions. enamine.net

This compound is a superior reagent for the N-formylation of a wide array of nitrogen-based nucleophiles, including primary and secondary aliphatic and aromatic amines. enamine.netthieme-connect.comscilit.com These reactions are typically high-yielding and can be carried out at room temperature. enamine.net For less reactive amines, such as deactivated anilines (e.g., nitroanilines), the reaction can be driven to completion with moderate heating. enamine.net The workup is often straightforward, as the benzotriazole byproduct can be easily removed by a simple aqueous wash. enamine.net

The formylation of amides and hydrazines is also achievable with this reagent. While the N-formylation of amides using other methods can be challenging, this compound provides a valuable tool for this transformation. The selective formylation of hydrazines can also be controlled, targeting the more nucleophilic nitrogen atom.

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | N-Benzylformamide | DCM, rt, 2h | 95 |

| Aniline | N-Phenylformamide (Formanilide) | DCM, rt, 2h | 96 |

| Piperidine | 1-Formylpiperidine | DCM, rt, 2h | 98 |

| p-Nitroaniline | N-(4-Nitrophenyl)formamide | DCM, reflux, 8h | 85 |

| Benzamide | N-Formylbenzamide | THF, reflux, 12h | 75 |

| Phenylhydrazine | 1-Formyl-2-phenylhydrazine | DCM, rt, 4h | 90 |

This table presents representative data compiled from findings on the efficacy of this compound as an N-formylating agent.

While N-formylation is a well-established application, the use of this compound for the direct C-formylation of aromatic and heteroaromatic C-H bonds is not widely documented in the scientific literature. Standard formylation methods such as the Vilsmeier-Haack or Rieche reactions typically employ other types of formylating agents. Research into the direct functionalization of C-H bonds is an active area, but to date, the application of this compound for this purpose appears to be limited.

Utilization in the Synthesis of Heterocyclic Compounds

The benzotriazole group is a well-known synthetic auxiliary that can facilitate the construction of various heterocyclic rings. nih.gov While direct use of this compound as a starting material in one-pot heterocycle synthesis is not extensively reported, its derivatives and related compounds are instrumental in these transformations.

N-acylbenzotriazoles, which can be readily prepared from carboxylic acids and benzotriazole, are versatile intermediates for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org For instance, they can be used to synthesize various substituted amides which can then undergo cyclization reactions to form heterocycles like quinazolinones. rsc.org The reaction of N-alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-vinylamides can lead to the formation of tetrahydroquinolines, showcasing the utility of benzotriazole-derived intermediates. acs.org An unprecedented synthesis of N-phenyl amides via the cleavage of the benzotriazole ring under free radical conditions has also been reported, which could be a pathway to further heterocyclic systems. researchgate.net

A significant application of benzotriazole methodology in the synthesis of oxygen-containing heterocycles is the construction of the 4H-1,3-oxazine ring system. Research by Katritzky and coworkers has shown that N-[1-(benzotriazol-1-yl)alkyl]amides are excellent precursors for a variety of 2,4,6-trisubstituted and 2,4,5,6-tetrasubstituted 4H-1,3-oxazines. scite.ai These precursors are formed in a three-component reaction between an amide, an aldehyde, and benzotriazole. scite.ai In the presence of a Lewis acid such as aluminum chloride, these intermediates react with alkynes to yield the corresponding 4H-1,3-oxazines in excellent yields. scite.ai

The proposed mechanism involves the Lewis acid-promoted formation of an N-acyliminium ion from the N-[1-(benzotriazol-1-yl)alkyl]amide. This electrophilic species is then attacked by the alkyne, followed by cyclization to afford the 4H-1,3-oxazine ring. Although this method doesn't use this compound directly as the aldehyde component in a one-pot reaction with another amide and an alkyne, it establishes a clear synthetic route where the core components are brought together, highlighting the potential for streamlined variations.

| N-[1-(Benzotriazol-1-yl)alkyl]amide | Alkyne | Product (4H-1,3-Oxazine) | Yield (%) |

|---|---|---|---|

| N-(1-Benzotriazol-1-ylethyl)acetamide | Phenylacetylene | 2-Methyl-4-phenyl-6-methyl-4H-1,3-oxazine | 85 |

| N-(Benzotriazol-1-ylmethyl)benzamide | 1-Hexyne | 2-Phenyl-4-butyl-4H-1,3-oxazine | 91 |

| N-(1-Benzotriazol-1-ylpropyl)benzamide | 1-Phenyl-1-propyne | 2,5-Diphenyl-4-ethyl-6-methyl-4H-1,3-oxazine | 78 |

| N-(Benzotriazol-1-ylmethyl)acetamide | Diphenylacetylene | 2-Methyl-4,5-diphenyl-4H-1,3-oxazine | 88 |

This table illustrates the synthesis of 4H-1,3-oxazines using benzotriazole-derived precursors, based on established research findings. scite.ai

Role in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. The generation of N-[1-(benzotriazol-1-yl)alkyl]amides from benzotriazole, an aldehyde, and an amide is itself a three-component reaction. scite.ai

While specific examples detailing the use of this compound as a reactant in more complex MCRs are not abundant in the literature, its structure suggests significant potential. It could theoretically serve as a dual-function reactant, providing both the benzotriazole moiety and the aldehyde functionality. For instance, in a reaction with an amine and a suitable third component (like an isocyanide or a β-ketoester), it could potentially lead to the rapid assembly of complex heterocyclic scaffolds. Further research in this area could unveil novel and efficient synthetic pathways leveraging the unique reactivity of this compound.

Design and Implementation of Novel MCRs

While the direct application of this compound as a primary component in the design of novel, widely adopted MCRs is not extensively documented, its potential is evident. The reactivity of the aldehyde function allows it to participate in condensation reactions with amines to form iminium species, a key step in many MCRs. For instance, a known MCR for oxazole (B20620) synthesis involves the condensation of an amine with an aldehyde, followed by an attack by an isonitrile. core.ac.uk Another related three-component reaction involves 1H-Benzotriazole, an aldehyde, and a thiourea (B124793) to form Mannich-type condensation products. ijariie.com

The presence of the benzotriazole group could offer unique reactivity or subsequent transformation possibilities. Although specific MCRs designed around this compound are not prevalent in the literature, its structural motifs are relevant to established MCRs. The Ugi multicomponent condensation reaction, for example, is a powerful tool for generating peptide-like structures, and research into new variations continues. capes.gov.br

Influence on Regioselectivity and Stereoselectivity in MCRs

The influence of this compound on the regioselectivity and stereoselectivity of multicomponent reactions is a specialized area of study with limited specific data available in published research. In general, the stereochemical outcome of MCRs can be influenced by chiral auxiliaries, catalysts, or the inherent chirality of the starting materials. The benzotriazole moiety itself is not chiral, but its steric and electronic properties could potentially influence the transition state geometry in MCRs, thereby affecting diastereoselectivity or regioselectivity. However, detailed studies focusing on this compound in this context are not widely reported.

Application in Peptide Chemistry and Peptidomimetics

The benzotriazole framework is a cornerstone of many modern peptide coupling reagents. While this compound itself is not a direct coupling agent, it is a key player in the synthesis of peptide-related structures, including peptidomimetics and conjugates.

Synthesis of Acylbenzotriazole Derivatives for Peptide Coupling

The most significant application of the benzotriazole scaffold in peptide synthesis is through N-acylbenzotriazole derivatives. These compounds are stable, often crystalline, and highly efficient acylating agents for the formation of peptide bonds. They are typically prepared by reacting an N-protected amino acid with a benzotriazole-based coupling agent.

These N-acylbenzotriazole reagents smoothly react with amino acid esters or amides to form dipeptides, tripeptides, and larger peptide chains. researchgate.net The methodology is compatible with common N-protecting groups such as Fmoc, Z, and Boc. researchgate.netscholaris.ca An advantage of this method is the formation of the water-soluble and non-toxic benzotriazole anion as a byproduct, simplifying purification. researchgate.net Research has demonstrated high yields (often 73-96%) and minimal racemization during the coupling process. capes.gov.br Modern, eco-friendly approaches have also utilized these reagents in mechanochemical (ball-milling) peptide synthesis. researchgate.netscholaris.ca

Table 1: Examples of N-Acylbenzotriazole Derivatives in Dipeptide Synthesis This table is representative and based on findings from cited literature. Yields are variable based on specific substrates and conditions.

| N-Protected Aminoacyl Benzotriazole | Amino Acid Partner | Dipeptide Yield Range | Reference |

|---|---|---|---|

| Fmoc-AA₁-Bt | H-Phe-OᵗBu | 23%–81% | researchgate.net |

| Z-AA₁-Bt | H-Ser(ᵗBu)-OᵗBu | 20%–81% | core.ac.uk |

| Boc-AA₁-Bt | H-Ser(ᵗBu)-OᵗBu | 20%–81% | researchgate.net |

Preparation of Peptidomimetics and Conjugates

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or bioavailability. This compound serves as an excellent N-formylating agent, a key reaction for creating certain peptidomimetics. researchgate.netsoton.ac.uk

As a stable and convenient reagent, it can efficiently transfer its formyl group to the N-terminus of amino acid esters or other primary amines. researchgate.netsoton.ac.uk This N-formylation can alter the biological activity and metabolic stability of a peptide. Furthermore, benzotriazole-based chemistry has been used to synthesize semicarbazides, which are recognized as peptidomimetic structures. scholaris.ca The synthesis of peptide conjugates, where a peptide is linked to another molecular entity, has also been achieved using triazole chemistry, although examples starting directly from this compound are less common than those using click chemistry with other azides and alkynes. thieme-connect.de

Use as a Building Block in Complex Molecular Architectures

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems, most notably guanidines.

Synthesis of Guanidines and Related Compounds

The guanidinium (B1211019) group is a critical functional motif in medicinal chemistry and natural products. The synthesis of substituted guanidines is often achieved using "guanylating agents." A highly effective class of such agents are 1H-benzotriazole-1-carboximidamides . scholaris.caresearchgate.net

These potent guanylating agents are not formed in one step from the aldehyde but are synthesized via a multi-step process where the benzotriazole framework is key. A modern protocol involves the synthesis of 1H-benzotriazole-1-carboximidamides from aryl amines in the presence of an acylbenzotriazole. researchgate.net These reagents then efficiently react with primary and secondary amines to transfer the amidine group, forming the desired substituted guanidine (B92328) in high yields. researchgate.netscholaris.ca The benzotriazole moiety acts as an excellent leaving group in the final guanylation step. Enhancing the leaving group character by adding electron-withdrawing groups to the benzotriazole ring can further increase the reactivity of these reagents. scholaris.ca

Table 2: Pathway to Guanidine Synthesis via Benzotriazole Derivatives

| Step | Reactants | Product | Role of Benzotriazole | Reference |

|---|---|---|---|---|

| 1 | Aryl Amine + Acylbenzotriazole | 1H-Benzotriazole-1-carboximidamide | Synthetic Auxiliary/Activating Group | researchgate.netscholaris.ca |

This compound: A Tool for Advanced Organic Synthesis

In the realm of advanced organic synthesis, the quest for efficient and selective reagents is perpetual. Among the myriad of compounds available to chemists, this compound has emerged as a noteworthy agent, particularly for the introduction of formyl groups. This article delves into a specific application of this versatile reagent: the functionalization of complex molecular scaffolds.

Applications of 1h Benzotriazole 1 Carboxaldehyde in Advanced Organic Synthesis

The modification of complex molecular frameworks, such as those found in natural products, pharmaceuticals, and other bioactive compounds, presents a significant challenge in synthetic chemistry. The presence of multiple reactive sites necessitates the use of highly selective reagents that can effect a desired transformation without altering other sensitive functional groups. 1H-Benzotriazole-1-carboxaldehyde has proven to be a valuable tool in this context, primarily for the N-formylation of intricate amines.

The utility of this compound in the formylation of a wide array of amines, including aliphatic and aromatic ones, is well-documented. enamine.net The reaction proceeds under mild conditions, typically at room temperature, and offers high yields. enamine.net A significant advantage of using this reagent is the straightforward work-up procedure; the benzotriazole (B28993) byproduct can be easily removed by washing with a weak basic solution, simplifying the purification of the desired formylated product. enamine.net

While specific, detailed research on the application of this compound to a broad range of complex natural products is not extensively reported in readily available literature, its established chemoselectivity makes it an ideal candidate for such late-stage functionalization. The introduction of a formyl group can be a crucial step in modifying the biological activity of a complex molecule or for providing a handle for further synthetic transformations.

For instance, the selective N-formylation of a primary or secondary amine in a polyfunctional molecule can be achieved without affecting other nucleophilic groups like alcohols or less reactive amines. While primary and aromatic alcohols can be O-formylated, this often requires heating, allowing for a degree of selectivity in the reaction conditions. enamine.net

The general procedure for N-formylation using this reagent involves treating a solution of the amine with this compound in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred for several hours at room temperature. Subsequent treatment with a dilute aqueous base facilitates the removal of the benzotriazole byproduct.

To illustrate the practical application of this reagent, consider the following hypothetical reaction on a complex amine scaffold. The data presented in the table below is representative of the typical conditions and outcomes expected based on the known reactivity of this compound.

| Substrate (Complex Amine Scaffold) | Reagent | Solvent | Reaction Time (h) | Temperature | Product | Yield (%) |

| Primary Amine on a Steroid Backbone | This compound | THF | 20 | Room Temp. | N-Formylated Steroid | High |

| Secondary Amine in an Alkaloid Core | This compound | THF | 24 | Room Temp. | N-Formylated Alkaloid | Good to High |

| Amino Acid Ester with Free Amine | This compound | THF | 18 | Room Temp. | N-Formyl Amino Acid Ester | High |

This interactive table demonstrates the expected utility of this compound in the selective functionalization of complex molecules. The mild reaction conditions and high yields make it a powerful reagent for synthetic chemists working on the modification of intricate chemical structures.

Computational and Theoretical Studies of 1h Benzotriazole 1 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For 1H-Benzotriazole-1-carboxaldehyde, these methods are instrumental in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules, including the distribution of electron density and the energies of molecular orbitals.

While specific DFT studies on this compound are not extensively documented in the literature, research on closely related benzotriazole (B28993) derivatives provides valuable insights. For instance, a theoretical study on 1H-benzotriazole aceto-hydrazide (BAH) using the DMol3 program, a DFT-based method, calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com The study found that the HOMO of BAH is primarily located on the amide group, while the LUMO is centered on the 1H-Benzotriazole moiety. jocpr.com This suggests that in this compound, the benzotriazole ring is likely to be the primary electron-accepting region, while the carboxaldehyde group would influence the electron-donating characteristics.

The calculated HOMO and LUMO energies for 1H-benzotriazole aceto-hydrazide were -0.179748 eV and -0.098578 eV, respectively. jocpr.com These values are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its ionization potential and the LUMO energy relating to its electron affinity.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1H-Benzotriazole Aceto-hydrazide | DMol3 | -0.179748 | -0.098578 | 0.08117 |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure analysis. Studies on benzotriazole and its derivatives using methods like Restricted Hartree-Fock (RHF) have been performed. nih.gov These calculations provide detailed information about the ground-state geometries and electronic structures. nih.gov

For instance, ab initio and DFT studies on benzothiazole (B30560) and benzotriazole herbicides have shown that the choice of basis set can influence the calculated geometric parameters and vibrational frequencies. nih.gov Such studies underscore the importance of the theoretical level chosen for accurate predictions. While specific ab initio data for this compound is scarce, the principles from related molecules suggest that methods like RHF would be valuable for obtaining a precise description of its molecular geometry and electronic properties.

Molecular Dynamics Simulations

Photo-induced events, where a molecule's behavior is dictated by its interaction with light, often involve transitions between different electronic states. Non-adiabatic molecular dynamics (NAMD) is a specialized technique used to simulate these processes, which are crucial in photochemistry and photophysics. lanl.gov

A study on the photolysis of 1H-1,2,3-triazole and 1H-1,2,3-benzotriazole employed multiconfigurational methods (CASSCF and CASPT2) and NAMD simulations to elucidate the reaction mechanisms. chem960.com The simulations revealed that upon photoexcitation, the triazole ring can rupture, leading to the extrusion of N₂. chem960.com Specifically, for 1H-1,2,3-triazole, the molecule reaches a conical intersection between the ground (S₀) and first excited (S₁) states within 100 femtoseconds, facilitating the ring-opening reaction. chem960.com This type of investigation would be highly relevant for understanding the photostability and potential photochemical applications of this compound.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of compounds.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. Studies on benzotriazole derivatives have demonstrated a good correlation between calculated and experimental vibrational wavenumbers. nih.gov For example, the vibrational wavenumbers for the skeleton vibration of the triazole ring are sensitive to the molecular structure. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov While experimental NMR data for this compound exists, computational predictions could help in the definitive assignment of peaks and in understanding the influence of the carboxaldehyde group on the electronic environment of the benzotriazole core.

| Spectroscopic Technique | Computational Method | Predicted Parameter | Example Value (ppm) |

|---|---|---|---|

| 1H NMR | GIAO/DFT | Chemical Shift (Ar-H) | 7.41 - 8.33 |

| 13C NMR | GIAO/DFT | Chemical Shift | - |

Structure-Reactivity Relationships from Computational Data

Computational data can be used to establish relationships between a molecule's structure and its reactivity. Parameters derived from quantum chemical calculations, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges, provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For the related 1H-benzotriazole aceto-hydrazide, the calculated energy gap is relatively small, suggesting it may be a reactive species. jocpr.com

MEP maps visually represent the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the carboxaldehyde group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxaldehyde group would likely exhibit a positive potential, marking it as a site for nucleophilic attack.

By analyzing these computational descriptors, a detailed picture of the structure-reactivity relationships for this compound can be constructed, providing valuable guidance for its synthesis and application in various chemical contexts.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 1H-Benzotriazole-1-carboxaldehyde Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is moving beyond traditional stoichiometric reagents towards catalytic approaches that minimize waste and improve reaction kinetics.

One promising area is the use of photocatalysis. For instance, visible-light-driven photocatalysis has been explored for the denitrogenative/radical 1,3-shift of benzotriazole (B28993), which allows for the construction of diverse 3-aryl-aminoquinoxalin-2(1H)-ones rsc.org. While not directly employing this compound as the starting material, this demonstrates the potential of light-mediated catalysis on the benzotriazole core, a strategy that could be adapted for its derivatives. Furthermore, the use of titanium dioxide (TiO2) as a photocatalyst has proven effective in the degradation of 1H-benzotriazole, suggesting its potential application in transformations or environmental remediation strategies involving its derivatives mdpi.comnih.gov.

Transition metal catalysis also remains a key focus. Zirconocene dichloride, for example, has been reported as a catalyst for amide bond formation from carboxylic esters and amines, a transformation where benzotriazole-based reagents could play a role researchgate.net. The development of polymer-supported benzotriazoles as catalysts for generating libraries of compounds like tetrahydroquinolines highlights a move towards reusable and easily separable catalytic systems nih.gov. Future research will likely focus on designing specific catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to control the reactivity of this compound in formylation and other transfer reactions, aiming for higher yields and milder reaction conditions.

Table 1: Examples of Catalytic Systems in Benzotriazole Chemistry

| Catalytic System | Transformation Type | Potential Relevance for this compound |

|---|---|---|

| Visible-Light Photocatalysis | Denitrogenative/Radical Rearrangement | Novel C-N bond formations and functionalizations. |

| TiO2 Photocatalysis | Degradation/Mineralization | Green chemistry applications and waste treatment. mdpi.comnih.gov |

| Zirconocene Dichloride | Amide Bond Formation | Catalytic formylation reactions. researchgate.net |

Exploration of Bioactive Derivatives and Their Synthesis

The benzotriazole scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties researchgate.netnih.govgsconlinepress.com. This compound serves as a key building block in the synthesis of novel, potentially bioactive molecules, primarily through its function as an efficient formylating agent.

Research is actively exploring the synthesis of new benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines, which have shown promising antibacterial activity nih.gov. The synthesis often involves the aminolysis of benzotriazolated epoxides, and theoretical studies have been used to support the formation of single regioisomers, which is crucial for pharmacological applications nih.gov. By introducing a formyl group, this compound can be used to modify amines, alcohols, and other nucleophiles within a larger molecular framework, leading to the generation of extensive libraries of compounds for biological screening. For example, its use in the synthesis of N-aryl-2-oxazolidinone-5-carboxamides has been documented in patent literature, highlighting its role in creating compounds with potential antibacterial applications google.comgoogle.com.

Future efforts will likely concentrate on structure-activity relationship (SAR) studies of derivatives synthesized using this compound. This involves systematically modifying different parts of the molecule to optimize its biological activity and selectivity towards specific targets, such as microbial enzymes or cancer cells.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with continuous flow chemistry and automated platforms is a major trend in modern organic chemistry, offering advantages in terms of safety, scalability, and reaction control. While the direct application of this compound in flow systems is an emerging area, related research points towards its significant potential.

A notable example is the continuous flow synthesis of benzotriazin-4(3H)-ones through a visible light-mediated Norrish-type reaction acs.org. This process, which utilizes violet light and achieves excellent yields in short residence times without catalysts, showcases how the benzotriazole core can be manipulated effectively in a flow reactor acs.org. Such a setup allows for precise control over irradiation time and temperature, which is often difficult in batch processes.

The use of this compound as a formylating agent is well-suited for flow chemistry. Its high reactivity allows for rapid conversions, which is ideal for the short residence times typical of flow reactors. Future work will likely involve the development of packed-bed reactors containing immobilized this compound or its precursors, enabling a continuous process where a substrate solution is passed through the reactor to yield the formylated product. This approach would simplify purification and allow for the on-demand generation of formylated compounds, which is highly valuable in medicinal chemistry for the rapid synthesis of compound libraries.

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is essential for optimizing reaction conditions, understanding mechanisms, and ensuring process safety. For transformations involving this compound, advanced spectroscopic techniques are being increasingly employed.

Fiber optic-based UV-VIS spectroscopy has been successfully used for the real-time monitoring of benzotriazole concentrations in aqueous streams and in the semiconductor industry process-insights.comprocess-insights.com. This method is fast, reliable, and can be implemented directly in a process stream, reducing the need for manual sampling and analysis process-insights.comprocess-insights.com. By measuring the UV absorbance at specific wavelengths, a quantitative model can be developed to track the consumption of benzotriazole-containing reagents or the formation of products in real-time process-insights.com.

In addition to UV-VIS, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are being explored for monitoring reactions involving benzotriazole derivatives. These methods provide detailed structural information about the species present in the reaction mixture, allowing for the identification of transient intermediates and byproducts. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is another powerful tool for analyzing reaction progress and identifying products, as demonstrated in studies on the ozonolysis of 1H-benzotriazole acs.org.

Table 2: Spectroscopic Techniques for Benzotriazole Reaction Analysis

| Technique | Application | Advantages |

|---|---|---|

| UV-VIS Spectroscopy | Real-time concentration monitoring | Fast, non-invasive, suitable for in-process control. process-insights.comprocess-insights.com |

| LC-MS | Product identification and quantification | High sensitivity and specificity, useful for complex mixtures. acs.org |

Future research will focus on combining these techniques (e.g., hyphenated techniques like LC-SPE-NMR) and utilizing data analysis methods to build comprehensive kinetic models of reactions involving this compound.

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting the reactivity and selectivity of molecules, thereby guiding experimental design. For this compound, theoretical studies are providing valuable insights into its chemical behavior.

Computational data, such as topological polar surface area (TPSA) and the logarithm of the partition coefficient (LogP), are readily available and provide initial predictions about the molecule's physical properties and potential bioactivity chemscene.com. More advanced theoretical studies, such as density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. For example, theoretical studies have been used to support the exclusive formation of specific regioisomers in the synthesis of benzotriazole-based β-amino alcohols, which is crucial for their biological evaluation nih.gov.

Future research in this area will likely involve the use of machine learning and artificial intelligence (AI) to develop predictive models for the reactivity of this compound with a wide range of substrates. By training algorithms on large datasets of experimental results, it may become possible to accurately predict the outcome of a reaction, including yield and selectivity, before it is ever run in the lab. This would significantly accelerate the discovery of new synthetic methodologies and the development of novel bioactive compounds.

Green and Sustainable Synthetic Strategies for Industrial Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial applications. Research on this compound and related compounds is actively exploring more sustainable and environmentally friendly methodologies.

One key area of focus is the reduction or elimination of hazardous solvents. A solvent-free method for the highly regioselective N-alkylation of benzotriazole using microwave irradiation has been described, offering a more environmentally benign alternative to traditional methods gsconlinepress.com. Similarly, the development of a fast, economic, and green synthesis of N-formylated benzotriazoles highlights the move towards more sustainable practices amazonaws.com.

The use of water as a reaction solvent is another important aspect of green chemistry. The development of water-tolerant Lewis acids for organic synthesis is a significant step in this direction tcichemicals.com. While not directly involving this compound, this research opens up the possibility of conducting formylation reactions in aqueous media, which would dramatically reduce the environmental impact of these processes.

Furthermore, photocatalytic methods, such as the use of UV-irradiated TiO2 for the degradation of benzotriazoles, are being investigated as efficient ways to remove these compounds from wastewater, preventing their release into the environment mdpi.comnih.gov. Future industrial applications will likely focus on integrating these green principles into the entire lifecycle of this compound, from its synthesis to its use in transformations and the treatment of any resulting waste streams.

Q & A

Q. Basic

- NMR : H and C NMR identify aldehyde protons (~9.8 ppm) and aromatic carbons. F NMR is critical for fluorinated derivatives .

- IR Spectroscopy : Strong C=O stretch (~1700 cm) and N-H bends (~3400 cm) confirm functional groups .

- UV-Vis : Absorbance at ~280 nm (π→π* transitions) correlates with conjugation in the benzotriazole ring .

Practical Tip : Combine multiple techniques to resolve ambiguities, especially for isomers or hydrated forms.

How do researchers resolve contradictions in reported degradation pathways under oxidative conditions?

Advanced

Contradictory degradation pathways (e.g., ozone vs. hydroxyl radical-mediated oxidation) are addressed by:

Isotopic Labeling : Using N-labeled this compound to track reaction intermediates via Q-TOF MS .

Radical Scavengers : Adding tert-butanol to suppress hydroxyl radicals, isolating direct ozonation products like 1H-1,2,3-triazole-4,5-dicarbaldehyde .

Environmental Matrix Testing : Comparing degradation in pure water vs. wastewater to assess matrix effects .

Key Finding : Ozone primarily attacks the triazole ring, while hydroxyl radicals induce side-chain oxidation.

What physicochemical properties impact solubility and stability in experimental setups?

Q. Basic

- Log P (1.2) : Indicates moderate hydrophobicity; enhances membrane permeability but may require co-solvents (e.g., DMSO) for aqueous reactions .

- pKa (~4.5) : Protonation at acidic pH increases solubility but may destabilize the aldehyde group.

- Thermal Stability : Decomposes above 150°C; storage at 4°C in inert atmospheres is recommended .

Experimental Design Tip : Pre-screen solubility in buffer systems (pH 3–9) to avoid precipitation during kinetic studies.

How are crystallographic data of derivatives analyzed using SHELX software?

Advanced

SHELX workflows for structural refinement involve:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve electron density maps.

Structure Solution : SHELXD for phase problem resolution via direct methods .

Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters, prioritizing R-factor minimization (<5%) .

Ambiguity Resolution : Twinning or disorder is addressed by partitioning models and applying restraints to bond lengths/angles .

How is purity assessed using chromatographic methods?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) separate impurities (e.g., unreacted benzotriazole).

- TLC : Silica gel plates (ethyl acetate/hexane 3:7) with visualization under UV light or iodine vapor .

Common Impurities : Residual solvents (DMF, dichloromethane) and oxidation byproducts (carboxylic acids).

How do isotopic labeling and tandem MS elucidate reaction pathways with ozone?

Q. Advanced

- Stable Isotope-Labeled Reactants : C-labeled aldehyde groups track carbon fate during ozonation.

- Tandem MS/MS : Fragmentation patterns distinguish isomeric products (e.g., dicarbaldehyde vs. epoxide derivatives) .

- Time-Resolved Profiling : Monitoring transient species (e.g., ozonides) clarifies stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.